molecular formula C10H10ClNO3 B13134302 Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

Cat. No.: B13134302
M. Wt: 227.64 g/mol
InChI Key: BDIASJZDQAVBNC-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a heterocyclic compound that features a benzene ring fused with an oxazine ring

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial activity .

Comparison with Similar Compounds

Biological Activity

Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₀ClN₁O₄
  • Molecular Weight : 255.65 g/mol
  • CAS Number : 141761-83-3
  • Purity : Typically ≥95% .

Research indicates that derivatives of benzo[b][1,4]oxazine exhibit significant interactions with various biological targets. Specifically, this compound has been studied for its role as a 5-HT6 receptor antagonist . This receptor is implicated in several neurological processes and is a target for treating cognitive disorders.

Key Findings:

  • Affinity for 5-HT6 Receptor : Compounds in this class have shown subnanomolar affinities for the 5-HT6 receptor. This suggests a strong potential for cognitive enhancement and neuroprotective effects .
  • Brain Penetration : Studies on related compounds indicate good brain penetration in animal models, which is critical for central nervous system activity .

Biological Activities

The biological activities of methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives can be summarized as follows:

Activity Type Description
Antidepressant Effects Potential to alleviate symptoms of depression through serotonergic modulation.
Antitumor Activity Preliminary studies suggest some derivatives may exhibit cytotoxic effects against cancer cell lines .
Anti-inflammatory Properties Compounds have shown promise in reducing inflammation in various models .
Neuroprotective Effects Due to their action on serotonin receptors, they may protect against neurodegeneration .

1. Antitumor Activity

A study evaluated the cytotoxic effects of several benzo[b][1,4]oxazine derivatives on human cancer cell lines. The results indicated that certain modifications to the structure enhanced activity significantly, with some compounds exhibiting IC50 values below 500 nM against specific cancer types .

2. Neuropharmacological Studies

In vivo studies demonstrated that methyl 6-chloro derivatives improved cognitive function in rodent models of Alzheimer's disease. The mechanism was associated with enhanced serotonergic signaling and reduced amyloid plaque formation .

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

methyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C10H10ClNO3/c1-14-10(13)9-5-12-7-4-6(11)2-3-8(7)15-9/h2-4,9,12H,5H2,1H3

InChI Key

BDIASJZDQAVBNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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